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Compound of Interest

Compound Name: 1,3-Adamantanedimethanol

Cat. No.: B095918 Get Quote

For researchers, scientists, and drug development professionals utilizing the rigid and versatile

adamantane scaffold, precise structural confirmation of its derivatives is paramount. This guide

provides a comprehensive comparison of the spectroscopic data for 1,3-
adamantanedimethanol against a common alternative, 1,4-cyclohexanedimethanol, offering a

detailed reference for its characterization.

Executive Summary
1,3-Adamantanedimethanol, a key building block in polymer chemistry and drug discovery,

possesses a unique three-dimensional structure that imparts desirable properties to derivative

compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) are essential for unequivocally verifying its chemical structure. This guide

presents predicted ¹H NMR and ¹³C NMR data for 1,3-adamantanedimethanol, based on the

analysis of structurally related adamantane derivatives. This data is compared with

experimental data for 1,4-cyclohexanedimethanol, a flexible alicyclic diol, highlighting the

distinct spectroscopic features arising from their different carbocyclic frameworks.

Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data

for 1,3-adamantanedimethanol and the experimental data for 1,4-cyclohexanedimethanol.

Table 1: ¹H NMR Data (Predicted for 1,3-Adamantanedimethanol, Experimental for 1,4-

Cyclohexanedimethanol)
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Compound Functional Group
Chemical Shift (δ)
ppm

Multiplicity

1,3-

Adamantanedimethan

ol

Adamantane-CH₂ ~1.4-1.8 m

Adamantane-CH ~2.1 br s

-CH₂OH ~3.3 s

-OH Variable s

1,4-

Cyclohexanedimethan

ol

Cyclohexane-CH₂

(axial)
~0.9 m

Cyclohexane-CH₂

(equatorial)
~1.8 m

Cyclohexane-CH ~1.4 m

-CH₂OH ~3.4 d

-OH Variable t

Table 2: ¹³C NMR Data (Predicted for 1,3-Adamantanedimethanol, Experimental for 1,4-

Cyclohexanedimethanol)
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Compound Carbon Atom Chemical Shift (δ) ppm

1,3-Adamantanedimethanol C1, C3 (quaternary) ~38

C2 (methylene) ~48

C4, C9, C10 (methine) ~33

C5, C7 (methylene) ~39

C6, C8 (methylene) ~29

-CH₂OH ~70

1,4-Cyclohexanedimethanol C1, C4 (methine) ~41

C2, C3, C5, C6 (methylene) ~29

-CH₂OH ~69

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight
Key Fragments
(m/z)

1,3-

Adamantanedimethan

ol

C₁₂H₂₀O₂ 196.29 178, 165, 135

1,4-

Cyclohexanedimethan

ol

C₈H₁₆O₂ 144.21 126, 113, 98, 81

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl
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sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

added as an internal standard (δ = 0.00 ppm). Spectra are recorded on a 400 MHz or higher

field NMR spectrometer. For ¹³C NMR, spectra are typically acquired with proton decoupling to

simplify the spectrum to a series of single peaks for each unique carbon atom.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or

electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion

source via direct infusion or liquid chromatography. For EI, a small amount of the solid or a

solution of the sample is introduced into the instrument, where it is vaporized and ionized by a

beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio

(m/z).

Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of a

chemical structure like 1,3-adamantanedimethanol.
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Caption: Workflow for the spectroscopic validation of 1,3-adamantanedimethanol.
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[https://www.benchchem.com/product/b095918#spectroscopic-validation-of-1-3-
adamantanedimethanol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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